Cyclobutyl(piperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Cyclobutyl(piperazin-1-yl)methanone has been discussed in several studies . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Molecular Structure Analysis
The InChI code for Cyclobutyl(piperazin-1-yl)methanone hydrochloride is 1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H .Physical And Chemical Properties Analysis
Cyclobutyl(piperazin-1-yl)methanone is a liquid at 20 degrees Celsius . It has a boiling point of 130 °C/1 mmHg and a specific gravity of 1.10 at 20/20 .Scientific Research Applications
Anticancer and Antituberculosis Applications
- Cyclobutyl(piperazin-1-yl)methanone derivatives have demonstrated notable anticancer and antituberculosis activities. A study synthesized a series of these derivatives, which showed significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis effects against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Mycobacterial Properties
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a scaffold related to Cyclobutyl(piperazin-1-yl)methanone, have been identified as new anti-mycobacterial chemotypes. These compounds showed promising anti-mycobacterial potential, with significant in vitro activity against Mycobacterium tuberculosis and low cytotoxicity (Pancholia et al., 2016).
Antimicrobial Activity
- Novel derivatives of Cyclobutyl(piperazin-1-yl)methanone have been synthesized and found to possess variable and modest antimicrobial activity against various bacterial and fungal strains. These compounds have potential for further development in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).
Histamine H3 Receptor Antagonism
- Certain phenyl(piperazin-1-yl)methanones, related to Cyclobutyl(piperazin-1-yl)methanone, have shown potential as histamine H3 receptor antagonists. These compounds have been optimized for pharmacological properties and identified as candidates for clinical development, indicating their potential in treating disorders associated with the histamine H3 receptor (Letavic et al., 2015).
Apoptosis Inducing and Tubulin Polymerization Inhibition
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, structurally related to Cyclobutyl(piperazin-1-yl)methanone, have been studied for their apoptosis-inducing ability and inhibition of tubulin polymerization in cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Manasa et al., 2020).
Tubulin Polymerization Inhibition in Cancer Therapy
- A series of N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, related to Cyclobutyl(piperazin-1-yl)methanone, have shown potent inhibition of tubulin polymerization and strong antiproliferative properties against various cancer cell lines. These compounds suggest the potential of this class of molecules in the development of new cancer therapies (Prinz et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclobutyl(piperazin-1-yl)methanone is a derivative of phenyl(piperazin-1-yl)methanone . The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound interacts with its target, MAGL, by inhibiting its activity . This inhibition is achieved through a reversible mechanism, which means that the compound binds to the enzyme in a non-permanent manner . This allows for a controlled modulation of the enzyme’s activity, reducing the potential for side effects associated with permanent inactivation .
Biochemical Pathways
By inhibiting MAGL, Cyclobutyl(piperazin-1-yl)methanone affects the endocannabinoid system . This system is involved in a variety of physiological processes, including pain sensation, mood, and memory . Inhibition of MAGL leads to an increase in the levels of 2-AG, one of the main endocannabinoids, which in turn can activate cannabinoid receptors and modulate these processes .
Result of Action
The inhibition of MAGL by Cyclobutyl(piperazin-1-yl)methanone can lead to an increase in the levels of 2-AG . This can result in the activation of cannabinoid receptors, which can modulate various physiological processes . For instance, it has been suggested that MAGL inhibitors can have potential therapeutic applications in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
properties
IUPAC Name |
cyclobutyl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHMNODTEFBVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588341 | |
Record name | Cyclobutyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(piperazin-1-yl)methanone | |
CAS RN |
64579-67-5 | |
Record name | Cyclobutyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutanecarbonylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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